molecular formula C16H9BrN2O3S3 B2968327 (5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882073-20-3

(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2968327
CAS RN: 882073-20-3
M. Wt: 453.34
InChI Key: NXVWMRWFCYOOSH-RIYZIHGNSA-N
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Description

The compound appears to contain several functional groups including a thiazolidinone ring, a nitro group, and a sulfanyl group. Thiazolidinones are a class of compounds that have been studied for their potential biological activities . The nitro group and the sulfanyl group are common in organic chemistry and can participate in various reactions .

Scientific Research Applications

Antimicrobial Applications

The synthesis of thiazolidin-4-one derivatives, including compounds structurally related to the specified chemical, has shown promising antimicrobial activities. For instance, certain thiazolidinone and thiophene derivatives exhibited significant antimicrobial properties against various pathogens. This suggests potential applications of these compounds in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Anticancer Activity

Studies have also revealed the antiproliferative activity of thiazolidin-4-one derivatives against several human cancer cell lines. The incorporation of specific functional groups, such as nitro groups, into the thiazolidinone moiety has been linked to enhanced antiproliferative effects, suggesting these compounds as potential candidates for anticancer drug development (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008; Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).

Material Science Applications

Furthermore, derivatives of thiazolidin-4-one have found applications in material science, such as in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. These properties are desirable for optical materials, indicating the potential of thiazolidin-4-one derivatives in advanced material applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Anti-Inflammatory and Antimicrobial Studies

The one-pot synthesis of pyrimidinothiazolidinones has demonstrated moderate anti-inflammatory activity and significant antibacterial and antifungal properties. This highlights the therapeutic potential of these compounds in treating inflammatory conditions and infections (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010).

Anticonvulsant Activity

Additionally, thiazolidin-4-ones bearing a sulfonamide group have shown significant anticonvulsant activity, suggesting their utility in developing new treatments for epilepsy and related seizure disorders (Siddiqui, Arshad, Khan, & Ahsan, 2010).

properties

IUPAC Name

(5Z)-5-[[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVWMRWFCYOOSH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

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